
Lanreotide
Overview
Description
Lanreotide is a synthetic somatostatin analog (SSA) that mimics the inhibitory effects of endogenous somatostatin by binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, with high affinity, and subtypes 1, 3, and 4 with lower affinity . It is approved for the management of neuroendocrine tumors (NETs), acromegaly, and polycystic liver disease. This compound exists in two long-acting formulations:
- This compound Autogel®/Depot: A subcutaneous injection administered monthly (60–120 mg) .
- This compound LA: An intramuscular formulation requiring dosing every 7–14 days .
Its primary mechanisms include inhibition of hormone secretion (e.g., growth hormone [GH], insulin-like growth factor-1 [IGF-1]) and antiproliferative effects on tumor cells .
Preparation Methods
Lanreotide is synthesized through a solution phase synthesis method. The process involves coupling two suitably protected tetrapeptide fragments. These fragments are then deprotected, oxidized, and treated with acetic acid to yield this compound acetate . The synthetic route can be summarized as follows:
Coupling of Tetrapeptide Fragments: Two protected tetrapeptide fragments are coupled.
Deprotection: The protecting groups are removed.
Oxidation: The deprotected peptide is oxidized to form the disulfide bridge.
Acetic Acid Treatment: The final product is treated with acetic acid to obtain this compound acetate with the desired purity.
Chemical Reactions Analysis
Lanreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of the disulfide bridge between cysteine residues.
Deprotection: Removal of protecting groups from the peptide fragments.
Coupling Reactions: Formation of peptide bonds between amino acids.
Common reagents used in these reactions include:
Oxidizing Agents: For the formation of disulfide bridges.
Deprotecting Agents: For the removal of protecting groups.
Coupling Reagents: For peptide bond formation.
Scientific Research Applications
Treatment of Acromegaly
Indications and Mechanism of Action
Lanreotide is primarily indicated for the long-term management of acromegaly, a condition characterized by excessive growth hormone production. It is used in patients who have not responded adequately to surgery or radiotherapy. The drug acts by inhibiting growth hormone release through somatostatin receptor activation, leading to reduced levels of insulin-like growth factor 1 (IGF-1) and subsequent symptom relief .
Clinical Efficacy
Clinical studies have demonstrated that this compound effectively normalizes IGF-1 levels in a significant proportion of patients with acromegaly. The CLARINET study highlighted that this compound significantly improves progression-free survival (PFS) in patients with grade 1 or 2 NETs, showcasing its potential beyond acromegaly management .
Neuroendocrine Tumors (NETs)
Indications for NETs
This compound is also indicated for patients with unresectable, well- or moderately-differentiated gastroenteropancreatic neuroendocrine tumors (GEP-NETs). It has been shown to improve PFS compared to placebo in clinical trials, making it a vital treatment option for these tumors .
Case Studies and Clinical Trials
The ELECT trial further established this compound's efficacy in controlling symptoms associated with carcinoid syndrome, irrespective of prior treatment with octreotide. In this trial, patients reported significant symptom relief, underscoring this compound's role as a first-line treatment for symptomatic control in NETs .
Polycystic Kidney Disease (PKD) and Polycystic Liver Disease (PLD)
Emerging Applications
Recent research has explored the potential of this compound in treating polycystic kidney disease (PKD) and polycystic liver disease (PLD). Studies indicate that this compound can effectively reduce kidney and liver volumes by modulating aberrant cAMP signaling pathways involved in cystogenesis .
Clinical Evidence
In a clinical review, patients treated with this compound showed significant reductions in organ volume compared to those receiving placebo, suggesting that somatostatin analogues may offer new therapeutic avenues for managing PKD and PLD .
Carcinoid Syndrome Management
Symptom Control
In patients experiencing carcinoid syndrome, this compound has demonstrated efficacy in reducing the frequency of flushing and diarrhea. This effect is particularly beneficial for patients who are not candidates for surgical intervention or those with advanced disease stages .
Summary of Clinical Findings
Application Area | Indication | Key Findings |
---|---|---|
Acromegaly | Long-term management | Normalization of IGF-1 levels; improved symptoms |
Neuroendocrine Tumors | GEP-NETs | Improved PFS; effective symptom control |
Polycystic Kidney Disease | PKD and PLD | Significant reduction in organ volume |
Carcinoid Syndrome | Symptom management | Reduced flushing and diarrhea frequency |
Mechanism of Action
Lanreotide exerts its effects by mimicking the action of somatostatin, a naturally occurring inhibitory hormone. It binds to somatostatin receptors, particularly type 2 and type 5 receptors, found in the pituitary gland and pancreas . This binding inhibits the release of several hormones, including growth hormone, thyroid-stimulating hormone, insulin, and glucagon . This compound also exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .
Comparison with Similar Compounds
Efficacy in Neuroendocrine Tumors (NETs)
- Octreotide LAR : The CLARINET trial demonstrated that Lanreotide Autogel (120 mg monthly) significantly improved progression-free survival (PFS) in patients with metastatic gastroenteropancreatic (GEP)-NETs (65.1% PFS at 24 months vs. 33.0% with placebo) . Similarly, octreotide LAR (20–40 mg monthly) showed comparable tumor stabilization in the PROMID trial. A Bayesian analysis of real-world data confirmed similar PFS outcomes between this compound Autogel and octreotide LAR .
- Symptom Control: Both agents reduce carcinoid syndrome symptoms (diarrhea, flushing) in ~70% of patients . A retrospective study reported 74% symptom reduction with this compound , while octreotide achieved 50–70% symptom control in similar populations .
Table 1: Key Efficacy Trials in NETs
Efficacy in Acromegaly
- Octreotide LAR vs. This compound Autogel: Both achieve biochemical control (GH ≤2.5 ng/mL and normalized IGF-1) in 50–60% of patients . In two prospective trials, this compound Autogel showed non-inferiority to octreotide LAR in maintaining GH/IGF-1 levels .
- Formulation Comparison : this compound Autogel (monthly subcutaneous) demonstrated similar efficacy to its older intramuscular formulation (this compound LA) in acromegaly .
Pharmacokinetics and Administration
- Dosing Convenience : this compound Autogel’s subcutaneous administration requires <2 minutes, whereas octreotide LAR’s intramuscular injection involves reconstitution and longer preparation time .
- Steady-State Concentrations : this compound Autogel achieves steady-state levels after 4–5 doses, with trough concentrations of 5.3–8.6 ng/mL at 120 mg . Octreotide LAR has comparable pharmacokinetics but a higher risk of needle clogging .
Table 2: Pharmacokinetic and Administration Comparison
Parameter | This compound Autogel | Octreotide LAR |
---|---|---|
Route | Subcutaneous | Intramuscular |
Preparation Time | <2 minutes | 10–15 minutes |
Dosing Interval | Monthly | Monthly |
Needle Clogging | Rare | Common |
Biological Activity
Lanreotide is a synthetic analog of somatostatin, primarily used in the management of neuroendocrine tumors (NETs) and acromegaly. Its biological activity is characterized by its ability to inhibit hormone secretion, exert antiproliferative effects on tumor cells, and modulate various physiological processes through its action on somatostatin receptors (SSTRs). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.
This compound primarily acts as an agonist for somatostatin receptor types 2 (SSTR2) and 5 (SSTR5). The binding of this compound to these receptors leads to several biological effects:
- Inhibition of Hormone Secretion : this compound suppresses the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are critical in conditions like acromegaly.
- Antiproliferative Effects : By activating SSTRs, this compound induces cell cycle arrest and apoptosis in tumor cells, thereby inhibiting their proliferation. This effect is particularly significant in well-differentiated NETs, where it reduces tumor growth and progression .
- Modulation of Ion Currents : this compound affects ion currents such as potassium (K+) and calcium (Ca2+), leading to hyperpolarization of the cell membrane and inhibition of calcium-mediated depolarization, which further contributes to its antiproliferative effects .
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of this compound in various patient populations. The most notable is the CLARINET study , a phase III trial that assessed the effects of this compound in patients with metastatic enteropancreatic NETs.
Key Findings from Clinical Trials
- Progression-Free Survival (PFS) : In the CLARINET study, patients treated with this compound showed a significant improvement in PFS compared to placebo. The median PFS was not reached for the this compound group versus 18 months for the placebo group (P < 0.001) with a hazard ratio for progression or death at 0.47 .
- Quality of Life : While there were no significant differences in overall survival or quality of life between treatment groups, the safety profile was favorable, with diarrhea being the most common adverse event .
Table 1: Summary of Clinical Trial Results
Study | Population | Treatment | Median PFS | Hazard Ratio |
---|---|---|---|---|
CLARINET | Metastatic NETs | This compound 120 mg | Not reached | 0.47 |
SPINET | Advanced bronchopulmonary NETs | This compound Autogel | Not reported | Not reported |
Other Studies | Various NET types | High-dose this compound | Stabilization in 70% of patients | N/A |
Case Studies
Several case studies have documented the effectiveness of this compound in individual patients:
- Case Study on Acromegaly : A patient with GHRH-producing carcinoid treated with this compound experienced a dramatic reduction in GH levels by 90% and IGF-1 levels by 75%, indicating effective hormonal control despite having metastatic disease .
- High-Dose Treatment : A cohort receiving high doses (12,000 µg/day) showed a tumor size response in 5% and stabilization in 70%, highlighting this compound's role in managing advanced disease stages .
- Immune Response Modulation : Recent studies suggest that this compound may also influence immune cell activity, enhancing T cell responses in vitro, which could have implications for its use in combination therapies .
Q & A
Basic Research Questions
Q. What efficacy parameters are commonly used to assess lanreotide in neuroendocrine tumor (NET) clinical trials, and how are they validated?
- Methodological Answer : Efficacy is typically evaluated using biochemical control (e.g., serum GH <2.5 ng/mL and normalized IGF-1 levels), progression-free survival (PFS), and tumor response rates. Validation involves standardized assays (e.g., ELISA for GH/IGF-1) and RECIST criteria for tumor imaging. The CLARINET trial (NCT00353496) established PFS as a primary endpoint, with sensitivity analyses confirming robustness by incorporating real-world progression events .
Q. How do researchers design dose-optimization studies for this compound Autogel® in long-term therapy?
- Methodological Answer : Dose optimization often uses pharmacokinetic (PK) modeling, particularly population PK analyses, to account for inter-individual variability in drug clearance and absorption. Parameters like creatinine clearance (for renal excretion) and body weight are included as covariates. For example, studies may employ a two-compartment model with first-order absorption to simulate extended-release formulations, ensuring sustained therapeutic levels .
Q. What are the key considerations for selecting patient cohorts in this compound trials for pancreatic NETs?
- Methodological Answer : Inclusion criteria focus on tumor grade (Ki-67 index <10%), radiographic stability, and baseline hormone levels. Stratification by prior treatments (e.g., somatostatin analog-naïve vs. refractory patients) is critical. The CLARINET extension study used central radiological review to minimize bias in progression assessments .
Advanced Research Questions
Q. How can researchers address contradictions between this compound and octreotide efficacy data when direct comparative trials are lacking?
- Methodological Answer : Indirect treatment comparisons (ITCs) or network meta-analyses are used, leveraging individual patient data from separate trials (e.g., ELECT for this compound and PROMID for octreotide). Sensitivity analyses should test assumptions of equivalence in biochemical endpoints and adjust for differences in trial designs (e.g., dosing schedules, follow-up duration). Evidence from cost-minimization models highlights the risk of overestimating equivalence without head-to-head data .
Q. What statistical approaches are recommended to handle missing data in long-term this compound studies, such as the CLARINET open-label extension (OLE)?
- Methodological Answer : Multiple imputation (MI) or pattern-mixture models are preferred for missing PFS data. In CLARINET, a post hoc sensitivity analysis assumed disease progression for patients lost to follow-up, ensuring conservative estimates. Sensitivity scenarios should test varying assumptions (e.g., non-informative censoring vs. informative dropout) .
Q. How can population pharmacokinetic (PopPK) models improve this compound dosing in subpopulations with renal impairment?
- Methodological Answer : PopPK models integrate serum concentration-time data and covariates (e.g., eGFR) to predict exposure. For this compound, renal excretion accounts for ~50% of clearance, necessitating dose adjustments in moderate-to-severe renal impairment. Simulations using NONMEM or Monolix software can guide personalized dosing regimens .
Q. What methodological challenges arise when translating this compound’s antitumor efficacy from clinical trials to real-world settings?
- Methodological Answer : Real-world studies must account for heterogeneous dosing (e.g., extended dosing intervals beyond 4 weeks) and adherence variability. Propensity score matching or inverse probability weighting can adjust for confounding factors. Retrospective analyses often use electronic health records (EHRs) to validate PFS and safety outcomes against trial benchmarks .
Q. Data Analysis and Interpretation
Q. How should researchers interpret discordant results between central vs. local radiological assessments in this compound trials?
- Methodological Answer : Central review minimizes investigator bias but may underestimate progression due to stricter criteria. The CLARINET protocol adjudicated discrepancies using a blinded independent review committee, with sensitivity analyses incorporating both datasets. Reporting both outcomes enhances transparency .
Q. What bioanalytical techniques are optimal for quantifying this compound in serum during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction provides high sensitivity (LOQ: 0.1 ng/mL). Validated methods must account for this compound’s cyclic structure and stability in storage. Cross-validation with ELISA ensures reproducibility across laboratories .
Q. How can researchers design preclinical studies to evaluate this compound’s antiproliferative mechanisms in vitro?
- Methodological Answer : Use NET cell lines (e.g., BON-1, QGP-1) with somatostatin receptor (SSTR) subtype profiling (SSTR2/5). Assays include cAMP inhibition, cell viability (MTT/WST-1), and apoptosis markers (caspase-3/7). Co-treatment with SSTR antagonists (e.g., CYN154806) validates receptor specificity .
Q. Experimental Design and Validation
Q. What are the best practices for validating this compound’s receptor binding affinity in comparative studies?
- Methodological Answer : Radioligand binding assays (e.g., ¹²⁵I-Tyr³-octreotide displacement) on SSTR-transfected cells quantify IC₅₀ values. Surface plasmon resonance (SPR) provides kinetic data (kₒₙ/kₒff). Studies must standardize membrane preparation and buffer conditions to minimize variability .
Q. How can researchers mitigate bias in open-label extension studies of this compound?
- Methodological Answer : Blinded endpoint committees and pre-specified statistical analysis plans (SAPs) reduce bias. The CLARINET OLE used ITT analysis with conservative imputation for missing data. Placebo crossover patients should be excluded from efficacy endpoints .
Q. Literature Synthesis and Gaps
Q. What gaps exist in the current evidence for this compound’s role in combination therapies for NETs?
- Methodological Answer : Limited data on this compound with mTOR inhibitors (e.g., everolimus) or PRRT (¹⁷⁷Lu-DOTATATE). Future trials should employ factorial designs to test synergistic effects, with biomarker-driven endpoints (e.g., SSTR density on PET/CT) .
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBTGHUJUUFI-SCTWWAJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69N11O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127984-74-1 (acetate salt) | |
Record name | Lanreotide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60897514 | |
Record name | Lanreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1096.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-35-2 | |
Record name | Lanreotide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.